1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the oxadiazole moiety via condensation reactions.
- Functionalization of the phenyl ring with ethoxy and hydroxy groups.
- Final coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of reaction conditions to maximize yield and purity. This can include:
- Use of high-throughput screening to identify optimal catalysts and solvents.
- Implementation of continuous flow reactors for efficient large-scale synthesis.
- Purification techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents such as halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield nitroso or nitro derivatives.
- Reduction may produce amine derivatives.
- Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity to alter cellular signaling.
DNA/RNA: Binding to nucleic acids to interfere with replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Oxadiazole Derivatives: Compounds containing the oxadiazole moiety with various functional groups.
Hydrazide Derivatives: Molecules with hydrazide functional groups and different aromatic or aliphatic substituents.
Uniqueness
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-5-[(PYRROLIDIN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is unique due to its combination of multiple functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H23N9O4 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C19H23N9O4/c1-2-31-15-9-12(5-6-14(15)29)10-21-23-19(30)16-13(11-27-7-3-4-8-27)28(26-22-16)18-17(20)24-32-25-18/h5-6,9-10,29H,2-4,7-8,11H2,1H3,(H2,20,24)(H,23,30)/b21-10+ |
InChI Key |
GZJDFROAQLXDAK-UFFVCSGVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCC4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCC4)O |
Origin of Product |
United States |
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